molecular formula C15H15N3O2 B2997082 N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide CAS No. 850586-63-9

N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide

Cat. No. B2997082
CAS RN: 850586-63-9
M. Wt: 269.304
InChI Key: XAFSBSCIJPXMDX-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential use as a research tool in the field of pharmacology. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that plays a critical role in the regulation of various physiological processes, including cardiovascular function, neurotransmission, and inflammation.

Mechanism of Action

N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide is a potent and selective agonist of the A1 adenosine receptor. When N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide binds to the A1 adenosine receptor, it activates a signaling pathway that leads to the inhibition of adenylate cyclase and the reduction of intracellular cAMP levels. This, in turn, leads to the activation of various downstream signaling pathways that regulate physiological processes such as cardiovascular function, neurotransmission, and inflammation.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide can reduce the release of neurotransmitters such as glutamate and dopamine, inhibit the proliferation of cancer cells, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide can reduce blood pressure, protect against ischemia-reperfusion injury, and reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide has several advantages as a research tool in the field of pharmacology. It is a potent and selective agonist of the A1 adenosine receptor, which allows for the specific activation of this receptor without affecting other receptors. N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide is also stable and easy to synthesize, which makes it a convenient tool for laboratory experiments. However, N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide also has some limitations. It has a relatively short half-life, which limits its use in long-term studies. Additionally, N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide can have off-target effects at high concentrations, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide and its potential use as a research tool in the field of pharmacology. One direction is to further investigate the biochemical and physiological effects of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide in various tissues and disease models. Another direction is to develop more stable and selective analogs of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide that can be used for long-term studies. Finally, the use of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide in combination with other drugs or therapies could be explored to identify potential synergistic effects.

Synthesis Methods

The synthesis of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide involves the reaction of 1-cyanocyclopentylamine with 3-cyanophenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide in its pure form. The synthesis of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide has been optimized and improved over the years, resulting in a high yield of the compound with minimal impurities.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide has been extensively studied for its potential use as a research tool in the field of pharmacology. The A1 adenosine receptor, which is the target of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide, is involved in the regulation of various physiological processes, including cardiovascular function, neurotransmission, and inflammation. N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide has been used to study the role of the A1 adenosine receptor in these processes and to identify potential therapeutic targets for various diseases.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c16-9-12-4-3-5-13(8-12)20-10-14(19)18-15(11-17)6-1-2-7-15/h3-5,8H,1-2,6-7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFSBSCIJPXMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide

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